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Application Notes and Protocols for Pre-column
Derivatization Techniques
Disclaimer: The user request specified "N-Ethyl-N-phenylethylenediamine" as the

derivatizing agent. However, a comprehensive search of the scientific literature did not yield

specific pre-column derivatization protocols using a reagent with this exact name. The search

did identify a closely related and commonly used reagent, N-(1-naphthyl)ethylenediamine

(NED), which is a cornerstone of the Griess reaction for the analysis of nitrite and nitrate. This

document provides detailed application notes and protocols for the use of NED in this context.

Additionally, a general protocol for the pre-column derivatization of amines using a different,

well-established reagent is provided as a representative example for researchers.

Application Note 1: Determination of Nitrite and
Nitrate in Biological Fluids using Pre-column
Derivatization with N-(1-naphthyl)ethylenediamine
(NED) via the Griess Reaction and HPLC
Introduction:

The quantification of nitrite (NO₂⁻) and nitrate (NO₃⁻) in biological samples is crucial for

research in various fields, including physiology, pharmacology, and environmental health, as

they are stable metabolites of nitric oxide (NO). The Griess reaction is a well-established
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colorimetric method for nitrite determination. This application note details a sensitive and

specific HPLC method based on pre-column derivatization of nitrite using the Griess reagent,

which consists of sulfanilamide and N-(1-naphthyl)ethylenediamine (NED). Nitrate is measured

following its enzymatic or chemical reduction to nitrite.

Principle:

The method involves a two-step diazotization reaction. In the first step, under acidic conditions,

nitrite reacts with sulfanilamide to form a diazonium salt. In the second step, this diazonium salt

is coupled with N-(1-naphthyl)ethylenediamine (NED) to produce a stable and intensely colored

azo dye. This derivative can be separated by reverse-phase HPLC and detected by UV-Vis

spectrophotometry, typically at a wavelength of 540 nm.[1][2][3][4]

Quantitative Data Summary:

Parameter Value Reference

Linearity Range (Nitrite) 0.1 - 50 µM [2][4]

Linearity Range (Nitrate) 1 - 500 µM [2][4]

Limit of Quantification (LOQ)

for Nitrite
66.7 nM [2][4]

Detection Wavelength 540 nm [1][3][4]

Intra-day Assay Variation < 8.77% [2][4]

Inter-day Assay Variation < 8.77% [2][4]

Experimental Protocol:

1. Reagents and Materials:

N-(1-naphthyl)ethylenediamine dihydrochloride (NED)

Sulfanilamide

Phosphoric acid (H₃PO₄)
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Sodium nitrite (NaNO₂) standard

Sodium nitrate (NaNO₃) standard

Nitrate reductase or Cadmium column (for nitrate to nitrite reduction)

HPLC grade water

Acetonitrile (ACN), HPLC grade

Methanol (MeOH), HPLC grade

Biological sample (e.g., plasma, urine, cell culture media)

2. Preparation of Solutions:

Griess Reagent:

Solution A (Sulfanilamide): Dissolve 1% (w/v) sulfanilamide in 5% (v/v) phosphoric acid.

Solution B (NED): Dissolve 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in

HPLC grade water.

Working Griess Reagent: Mix equal volumes of Solution A and Solution B immediately

before use. This solution should be protected from light and used within a few hours.

Standard Solutions:

Prepare a 1 mM stock solution of sodium nitrite in HPLC grade water.

Prepare a 10 mM stock solution of sodium nitrate in HPLC grade water.

Prepare working standards by serial dilution of the stock solutions in the appropriate

sample matrix (e.g., deproteinized plasma).

3. Sample Preparation:

Plasma/Serum: Deproteinize the sample by adding 3 volumes of cold methanol or

acetonitrile, vortexing, and centrifuging at high speed (e.g., 10,000 x g) for 10 minutes.
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Collect the supernatant.

Urine/Cell Culture Media: Dilute the sample with HPLC grade water as needed to fall within

the linear range of the assay. Centrifuge to remove any particulate matter.

4. Nitrate Reduction (if measuring total NOx):

To a known volume of the prepared sample, add nitrate reductase and its cofactors

according to the manufacturer's instructions and incubate to convert nitrate to nitrite.

Alternatively, pass the sample through a cadmium column to achieve chemical reduction of

nitrate to nitrite.

5. Derivatization Procedure:

To 100 µL of the prepared sample (or standard), add 100 µL of the working Griess reagent.

Vortex the mixture and allow it to react at room temperature for 10-15 minutes, protected

from light.

The solution will develop a pink to purple color, indicating the formation of the azo dye.

Inject an appropriate volume (e.g., 20 µL) of the derivatized sample into the HPLC system.

6. HPLC Conditions:

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase: Isocratic elution with a mixture of a buffer (e.g., 0.1 M phosphate buffer, pH

7.0) and an organic solvent (e.g., acetonitrile or methanol) in a ratio of 80:20 (v/v).

Flow Rate: 1.0 mL/min

Column Temperature: 30 °C

Detector: UV-Vis detector set at 540 nm.

7. Data Analysis:
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Identify the peak corresponding to the NED-azo dye based on its retention time, as

determined by injecting a derivatized nitrite standard.

Construct a calibration curve by plotting the peak area of the standards against their known

concentrations.

Determine the concentration of nitrite (and nitrate, if reduced) in the samples by interpolating

their peak areas from the calibration curve.

Diagrams:

Nitrite (NO₂⁻)

Diazonium Salt

Diazotization

Sulfanilamide

H⁺ (Acidic Condition)

Colored Azo Dye
(λmax ≈ 540 nm)

Coupling Reaction

N-(1-naphthyl)ethylenediamine
(NED)

Click to download full resolution via product page

Caption: Griess reaction signaling pathway.
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Caption: Experimental workflow for HPLC-Griess analysis.
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Application Note 2: General Protocol for Pre-column
Derivatization of Primary and Secondary Amines for
HPLC-FLD Analysis
Introduction:

Many small amine-containing molecules, including neurotransmitters, amino acids, and

pharmaceuticals, lack a strong chromophore or fluorophore, making their detection by HPLC

with UV-Vis or fluorescence detection challenging. Pre-column derivatization with a fluorescent

labeling agent can significantly enhance detection sensitivity and selectivity. This application

note provides a general protocol for the derivatization of primary and secondary amines using a

common fluorescent reagent, 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl), as an

example.

Principle:

NBD-Cl reacts with primary and secondary amines under alkaline conditions to form highly

fluorescent and stable derivatives. These derivatives are more hydrophobic than the parent

amines, leading to better retention on reverse-phase HPLC columns. The derivatized amines

can be detected with high sensitivity using a fluorescence detector.[5]

Quantitative Data Summary (Example for Dimethylamine and Diethylamine with NBD-Cl):

Parameter
Dimethylamine
(DMA)

Diethylamine (DEA) Reference

Linearity Range 0.5 - 10 ng/mL 5 - 100 ng/mL [5]

Excitation Wavelength

(λex)
450 nm 450 nm [5]

Emission Wavelength

(λem)
540 nm 540 nm [5]

Accuracy (%

Recovery)
98.2 - 102.0% 98.2 - 102.0% [5]

Precision (%RSD) < 2.9% < 2.9% [5]
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Experimental Protocol:

1. Reagents and Materials:

7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl)

Borate buffer (e.g., 20 mM, pH 11.0)

Amine standards (e.g., dimethylamine, diethylamine)

HPLC grade water

Acetonitrile (ACN), HPLC grade

Methanol (MeOH), HPLC grade

Sample containing primary or secondary amines

2. Preparation of Solutions:

NBD-Cl Solution: Prepare a solution of NBD-Cl in a suitable organic solvent like acetonitrile

(e.g., 0.33 mg/mL). This solution should be freshly prepared and protected from light.

Borate Buffer: Prepare a borate buffer and adjust the pH to the optimal level for the reaction

(typically pH 9-11).[5]

Standard Solutions: Prepare stock solutions of the amine standards in HPLC grade water

and perform serial dilutions to create working standards.

3. Sample Preparation:

The sample preparation will vary depending on the matrix. For pharmaceutical formulations,

a solid-phase extraction (SPE) with a C18 cartridge may be necessary to remove interfering

substances.[5] For biological fluids, deproteinization as described in Application Note 1 may

be required.

4. Derivatization Procedure:
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In a reaction vial, combine 200 µL of the sample or standard, 50 µL of borate buffer, and 150

µL of the NBD-Cl solution.[5]

Vortex the mixture for 1 minute.[5]

Heat the vial in a heating block at a specific temperature and for a set time (e.g., 70 °C for 30

minutes).[5]

After heating, immediately cool the vial (e.g., in a freezer for 1 minute) to stop the reaction.[5]

Inject an appropriate volume of the derivatized sample into the HPLC system.

6. HPLC Conditions:

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase: A gradient elution is often used. For example:

Eluent A: Phosphoric Acid Buffer (20 mM, pH = 2.8)

Eluent B: Methanol

A typical gradient might start with a low percentage of Eluent B, which is gradually

increased to elute the more hydrophobic derivatives.

Flow Rate: 0.8 - 1.0 mL/min

Column Temperature: 40 °C

Detector: Fluorescence detector set to the appropriate excitation and emission wavelengths

for the NBD derivatives (e.g., λex = 450 nm, λem = 540 nm).[5]

7. Data Analysis:

Identify the peaks of the derivatized amines based on their retention times from the analysis

of standards.
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Generate a calibration curve by plotting the peak areas of the standards versus their

concentrations.

Quantify the amines in the samples by comparing their peak areas to the calibration curve.

Diagrams:

Primary or Secondary Amine
(R-NH₂ or R₂NH)

Fluorescent NBD-Amine DerivativeNBD-Cl Nucleophilic Aromatic Substitution

Base (e.g., Borate Buffer)

Click to download full resolution via product page

Caption: General reaction of NBD-Cl with an amine.
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Caption: Workflow for amine derivatization and HPLC-FLD.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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